molecular formula C14H11N7O2 B2774991 N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 2418722-81-1

N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide

Cat. No. B2774991
CAS RN: 2418722-81-1
M. Wt: 309.289
InChI Key: HXSQOKJEMRHQNO-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the triazolopyrimidine family of compounds, which have shown promising results in the development of new drugs and therapies. In

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific targets in cells. For example, it has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. It also exhibits antioxidant activity, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several potential future directions for research on N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide. One area of interest is the development of new drugs and therapies based on its pharmacological properties. It may also be useful in the development of new diagnostic tools for various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in different experimental conditions.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide involves the reaction of 3-phenyl-7H-triazolo[4,5-d]pyrimidin-7-one with cyanomethyl acetate in the presence of a base. The reaction proceeds smoothly under mild conditions and yields the desired product with high purity and yield.

Scientific Research Applications

N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide has a wide range of potential applications in scientific research. It has been shown to have antitumor, antibacterial, and antiviral activities. It also exhibits inhibitory effects on various enzymes, including tyrosine kinases, protein kinase C, and DNA topoisomerase. These properties make it a promising candidate for the development of new drugs and therapies for various diseases.

properties

IUPAC Name

N-(cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O2/c15-6-7-16-11(22)8-20-9-17-13-12(14(20)23)18-19-21(13)10-4-2-1-3-5-10/h1-5,9H,7-8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSQOKJEMRHQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC#N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide

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